乙酸2-(3-氨基苯基)乙酯

概述

描述

Ethyl 2-(3-aminophenyl)acetate is a compound with the CAS Number: 52273-79-7 . It has a molecular weight of 179.22 and is typically stored at 4°C . It is a liquid in its physical form .

Molecular Structure Analysis

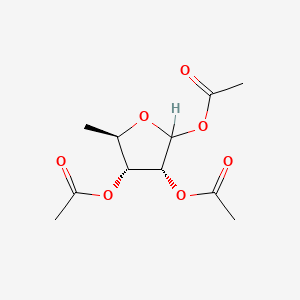

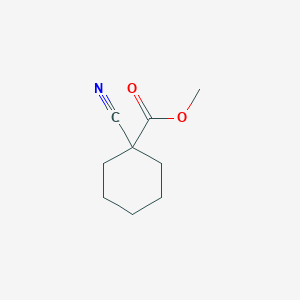

The InChI Code for Ethyl 2-(3-aminophenyl)acetate is1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 2-(3-aminophenyl)acetate is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol and acetone, but only slightly soluble in water. It has a melting point of 121-124°C and a boiling point of 310°C. The density of the compound is 1.1±0.1 g/cm3 .科学研究应用

Organic Synthesis

Ethyl 2-(3-aminophenyl)acetate is a valuable intermediate in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, it can be involved in the synthesis of indazole derivatives, which are prominent in drug discovery due to their biological activities .

Pharmacology

In pharmacological research, Ethyl 2-(3-aminophenyl)acetate serves as a precursor for the synthesis of compounds with potential therapeutic applications. It has been used in the synthesis of phenoxy acetamide derivatives, which exhibit a range of pharmacological activities and could be explored as therapeutic candidates .

Material Science

This compound finds applications in material science due to its role in the synthesis of organic compounds that can be used for creating new materials with specific properties. Its involvement in the formation of polymers or coatings that could have enhanced durability or other desirable characteristics is of particular interest .

Analytical Chemistry

In analytical chemistry, Ethyl 2-(3-aminophenyl)acetate can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties allow for its use in method development and calibration processes .

Biochemistry

In biochemistry, this compound can be used to study enzyme-catalyzed reactions where it may act as a substrate or inhibitor. Understanding its interactions with biological molecules can lead to insights into enzyme mechanisms and the design of enzyme inhibitors .

Industrial Applications

Ethyl 2-(3-aminophenyl)acetate may be used in industrial settings as an intermediate in the synthesis of dyes, pigments, or other chemicals that require a compound with an amine functional group. Its role in the large-scale production of materials or chemicals is supported by its availability and reactivity .

安全和危害

Ethyl 2-(3-aminophenyl)acetate is classified as a hazardous substance. It is associated with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

未来方向

While specific future directions for Ethyl 2-(3-aminophenyl)acetate are not mentioned in the search results, the compound’s potential for use in the synthesis of highly substituted tetrahydroquinolines suggests it may have applications in the development of new pharmaceuticals or other chemically complex products.

属性

IUPAC Name |

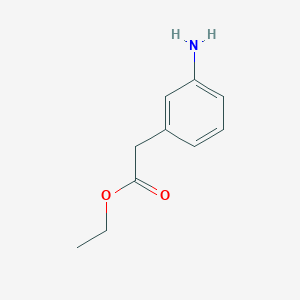

ethyl 2-(3-aminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVUURMJLRJOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-aminophenyl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)